![molecular formula C17H21N3O B5639670 N-[4-(diethylamino)phenyl]-N'-phenylurea](/img/structure/B5639670.png)
N-[4-(diethylamino)phenyl]-N'-phenylurea
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Overview
Description
Synthesis Analysis
The synthesis of N-[4-(diethylamino)phenyl]-N'-phenylurea and related compounds typically involves multiple steps, including substitution, reduction, and acylation procedures. For instance, a series of N-(pyrimidin-5-yl)-N′-phenylureas were designed and synthesized through such methods, showing good bioactivity in preliminary assays (Yuan et al., 2011).
Molecular Structure Analysis
The molecular structure of N,N'-diphenyl-N,N'-diethylurea, a related compound, was elucidated using X-ray crystallography, revealing a pseudo C(2) symmetry with both phenyl groups positioned trans to the oxygen atom. The amide C-N bond lengths and the nonplanar distortion of the amide groups were detailed, providing insights into the compound's geometry (Ganis et al., 1970).
Chemical Reactions and Properties
N,N-diethylurea (DEU) has been found to catalyze amidation reactions between electron-deficient aryl azides and phenylacetaldehydes, illustrating the compound's reactive nature and potential as a catalyst in organic synthesis (Xie et al., 2015).
Physical Properties Analysis
Compounds related to N-[4-(diethylamino)phenyl]-N'-phenylurea, such as polyimides derived from 4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine, have shown high thermal stability and excellent hydrophobic properties. These findings indicate the potential of such compounds in materials science, particularly in applications requiring stable and hydrophobic materials (Liu et al., 2019).
Chemical Properties Analysis
The chemical behavior of N-[4-(diethylamino)phenyl]-N'-phenylurea and its derivatives can also be inferred from studies on similar compounds. For example, the synthesis and characterization of symmetric N-[(phenylcarbonyl) carbamothioyl]benzamide thiourea provided insights into the compound's thermal and spectroscopic properties, demonstrating the importance of intramolecular hydrogen bonding and the influence of phenyl groups on chemical behavior (Silveira et al., 2018).
properties
IUPAC Name |
1-[4-(diethylamino)phenyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-3-20(4-2)16-12-10-15(11-13-16)19-17(21)18-14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGRXCCACIAMPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49672189 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[4-(Diethylamino)phenyl]-3-phenylurea |
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